molecular formula C30H20N2O B14629199 2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate CAS No. 56506-66-2

2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate

Cat. No.: B14629199
CAS No.: 56506-66-2
M. Wt: 424.5 g/mol
InChI Key: FNOIOKLDJSRKFA-UHFFFAOYSA-N
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Description

2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate is a complex organic compound known for its unique structural properties and reactivity. This compound features a cyclobutene ring substituted with diazonium and diphenylmethylidene groups, making it an interesting subject for various chemical studies.

Chemical Reactions Analysis

2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate involves its ability to undergo various chemical transformations. The diazonium group is particularly reactive, allowing the compound to participate in substitution reactions. The cyclobutene ring’s unique structure also contributes to its reactivity, enabling the formation of various derivatives through oxidation, reduction, and substitution reactions .

Comparison with Similar Compounds

2-Diazonio-3,4-bis(diphenylmethylidene)cyclobut-1-en-1-olate can be compared to other squaric acid derivatives, such as:

Properties

CAS No.

56506-66-2

Molecular Formula

C30H20N2O

Molecular Weight

424.5 g/mol

IUPAC Name

2,3-dibenzhydrylidene-4-diazocyclobutan-1-one

InChI

InChI=1S/C30H20N2O/c31-32-29-27(25(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(30(29)33)26(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H

InChI Key

FNOIOKLDJSRKFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C2=[N+]=[N-])C5=CC=CC=C5

Origin of Product

United States

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